![molecular formula C5H12N2OS B063584 Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) CAS No. 160996-10-1](/img/structure/B63584.png)
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI), also known as carbamothioic acid, N,N-dimethyl-2-aminoethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes or proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI) in lab experiments is its broad-spectrum activity against various types of cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for the research and development of Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI). One direction is to investigate its potential use as a combination therapy with other drugs to improve its efficacy and reduce toxicity. Another direction is to optimize its use as a pesticide or corrosion inhibitor by studying its environmental impact and effectiveness in different conditions. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesemethoden
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) can be synthesized by reacting N,N-dimethylethylenediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then esterified with an appropriate alcohol such as methanol or ethanol to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been studied for its potential use as a pesticide. In industry, it has been investigated for its potential use as a corrosion inhibitor and as a component in lubricants.
Eigenschaften
160996-10-1 | |
Molekularformel |
C5H12N2OS |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2-(dimethylamino)ethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H12N2OS/c1-7(2)4-3-6-5(8)9/h3-4H2,1-2H3,(H2,6,8,9) |
InChI-Schlüssel |
VEQOTPTUWJPAAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)S |
Kanonische SMILES |
CN(C)CCNC(=O)S |
Synonyme |
Carbamothioic acid, [2-(dimethylamino)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.